![molecular formula C17H14Cl2N2O B290239 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone](/img/structure/B290239.png)
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in the regulation of cell growth and survival.
Mecanismo De Acción
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone is a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain. Binding of 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone to EGFR prevents the autophosphorylation of tyrosine residues in the receptor, which is necessary for downstream signaling. Inhibition of EGFR signaling by 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone leads to the activation of pro-apoptotic pathways and the inhibition of cell proliferation.
Biochemical and Physiological Effects
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been shown to have potent anti-tumor activity in preclinical models of cancer. Inhibition of EGFR signaling by 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone leads to the induction of apoptosis and the inhibition of cell proliferation in cancer cell lines. 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. In addition to its anti-tumor activity, 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, which makes it an ideal tool for studying the role of EGFR signaling in cancer and other diseases. However, 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has some limitations for lab experiments. 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone is a small molecule inhibitor, which means that it may have off-target effects on other kinases. In addition, 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
For research on 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone include the development of more potent and selective EGFR inhibitors, the identification of biomarkers to predict response to EGFR inhibitors, and the evaluation of combination therapies with 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone and other targeted therapies or immunotherapies.
Métodos De Síntesis
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2,6-dichloroaniline with propyl isocyanate to form 3-(2,6-dichlorophenyl)-2-propylurea. This intermediate is then reacted with ethyl oxalyl chloride to form 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone. The final product can be purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is overexpressed in a variety of human cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer. Inhibition of EGFR signaling by 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. 3-(2,6-dichlorophenyl)-2-propyl-4(3H)-quinazolinone has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Propiedades
Fórmula molecular |
C17H14Cl2N2O |
---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
3-(2,6-dichlorophenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C17H14Cl2N2O/c1-2-6-15-20-14-10-4-3-7-11(14)17(22)21(15)16-12(18)8-5-9-13(16)19/h3-5,7-10H,2,6H2,1H3 |
Clave InChI |
ROAWTVMPBDXHRS-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
SMILES canónico |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.